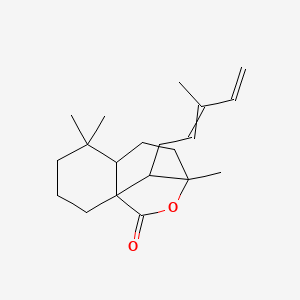
Zopiclone-d4
概要
説明
Zopiclone-d4 is a non-benzodiazepine hypnotic sold under various trade names and is prescribed for the treatment of insomnia . It is used as an internal standard for the quantification of zopiclone .
Synthesis Analysis
Zopiclone-d4 is synthesized using literature procedures where possible . The material is made by an unambiguous synthetic route . The product is intended for research and forensic applications .
Molecular Structure Analysis
The formal name of Zopiclone-d4 is 4-methyl-1-piperazinecarboxylic acid, 6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl ester-d4 . Its molecular formula is C17H13D4ClN6O3 and it has a formula weight of 392.8 .
Chemical Reactions Analysis
The electrochemical behavior of zopiclone was investigated on a glassy carbon electrode in static and rotation disc arrangement . Controlled potential electrolysis in off-line and on-line combination with tandem mass spectrometry was employed for investigation of the products of electrochemical oxidation .
Physical And Chemical Properties Analysis
Zopiclone-d4 is a neat solid . It is a certified reference material that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards .
科学的研究の応用
Certified Reference Material
Zopiclone-D4 is used as a certified reference material . It is a standard used in analytical chemistry to ensure the precision and accuracy of measurements. It is used in the calibration of devices, the validation of methods, and the assurance of quality control .
Forensic Analysis
Zopiclone-D4 is used in forensic analysis . It can be used to confirm the presence of zopiclone in biological specimens and tissues . This is particularly useful in cases of suspected drug abuse or poisoning .
Clinical Toxicology
In the field of clinical toxicology, Zopiclone-D4 is used to detect and quantify the presence of zopiclone in biological samples . This can be important in monitoring patient compliance with medication regimens, detecting potential drug interactions, and diagnosing potential drug overdoses .
Urine Drug Testing
Zopiclone-D4 is used in urine drug testing . It can be used to confirm the presence of zopiclone, which can be important in both clinical and forensic settings .
Isotope Dilution Methods
Zopiclone-D4 is used in isotope dilution methods . This is a technique used in analytical chemistry to improve the precision and accuracy of chemical analyses .
Gas Chromatography-Mass Spectrometry (GC-MS)
Zopiclone-D4 is used in Gas Chromatography-Mass Spectrometry (GC-MS) applications . GC-MS is a method that combines the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .
Liquid Chromatography (LC)
Zopiclone-D4 is suitable for liquid chromatography (LC) applications . LC is a technique used to separate a mixture into its individual components .
Solid Phase Extraction (SPE)
Zopiclone-D4 is used in Solid Phase Extraction (SPE) applications . SPE is a sample preparation method that is used to extract analytes from complex matrices .
作用機序
Target of Action
Zopiclone-d4, like its parent compound Zopiclone, primarily targets the GABA A omega-1 receptor in the brain . This receptor is a subtype of the GABA A receptor, which plays a crucial role in inhibitory neurotransmission. Zopiclone-d4 binds selectively to the alpha subunit of this receptor .
Mode of Action
Zopiclone-d4 exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the binding of GABA, the brain’s predominant inhibitory neurotransmitter, to the GABA A receptors . The result is an increase in the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .
Biochemical Pathways
Zopiclone-d4, like Zopiclone, is metabolized in the liver. The key enzymes involved in its metabolism are Cytochrome P-450 3A4 and 2C8 . These enzymes convert Zopiclone-d4 into an inactive N-desmethyl derivative and an active N-oxide metabolite .
Pharmacokinetics
After oral administration, Zopiclone-d4 is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . Less than 7% of the administered dose is renally excreted as unchanged Zopiclone-d4 . The terminal elimination half-life of Zopiclone-d4 ranges from 3.5 to 6.5 hours .
Result of Action
The binding of Zopiclone-d4 to the GABA A omega-1 receptor and its subsequent modulation of the GABA B Z receptor chloride channel macromolecular complex leads to a range of pharmacological effects. These include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the potentiation of GABAergic neurotransmission, leading to increased inhibition in the central nervous system .
Action Environment
The action of Zopiclone-d4 can be influenced by various environmental factors. For instance, the pharmacokinetics of Zopiclone-d4 are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with certain medications such as erythromycin, trimipramine, and carbamazepine . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Zopiclone may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence . Drowsiness, difficulties breathing, coma, and death may occur if zopiclone is taken together with opioids . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
特性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-LZMSFWOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344856 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zopiclone-d4 | |
CAS RN |
1435933-78-0 | |
| Record name | Zopiclone-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


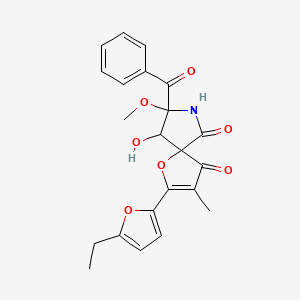

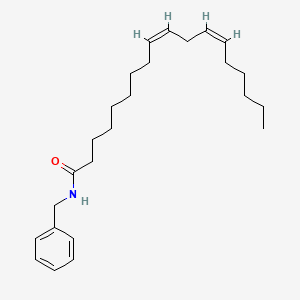

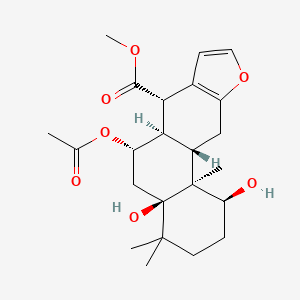

![1-(4-{[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy}-3,5-dimethoxyphenyl)propane-1,2,3-triol](/img/structure/B593450.png)
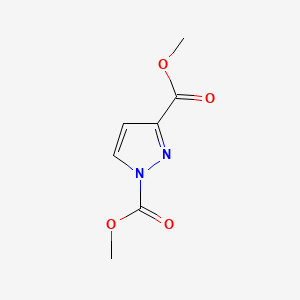

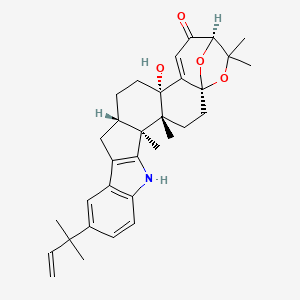
![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)
